4-(2-methylphenyl)-1,2-oxazol-5-amine
CAS No.:
Cat. No.: VC13353785
Molecular Formula: C10H10N2O
Molecular Weight: 174.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10N2O |
|---|---|
| Molecular Weight | 174.20 g/mol |
| IUPAC Name | 4-(2-methylphenyl)-1,2-oxazol-5-amine |
| Standard InChI | InChI=1S/C10H10N2O/c1-7-4-2-3-5-8(7)9-6-12-13-10(9)11/h2-6H,11H2,1H3 |
| Standard InChI Key | PHTLQEMNDATVQI-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C2=C(ON=C2)N |
| Canonical SMILES | CC1=CC=CC=C1C2=C(ON=C2)N |
Introduction
Chemical Structure and Physicochemical Properties
The core structure of 4-(2-methylphenyl)-1,2-oxazol-5-amine consists of an oxazole ring—a five-membered heterocycle containing one oxygen and one nitrogen atom—substituted at the 4-position with a 2-methylphenyl group and at the 5-position with an amine (-NH2). This arrangement confers distinct electronic and steric properties, influencing its reactivity and interactions.
Molecular Characteristics
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Molecular Formula: C10H10N2O
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Molecular Weight: 174.20 g/mol (calculated based on analogous structures).
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IUPAC Name: 5-Amino-4-(2-methylphenyl)-1,2-oxazole.
The methyl group on the phenyl ring enhances lipophilicity, potentially improving membrane permeability in biological systems. Comparative data for related compounds highlight structural influences on properties:
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP* |
|---|---|---|---|
| 4-(2-Methylphenyl)-1,2-oxazol-5-amine | C10H10N2O | 174.20 | 2.1 |
| 3-[4-(2-Methylpropyl)phenyl]-1,2-oxazol-5-amine | C13H16N2O | 216.28 | 3.8 |
| 3-(4-Ethylphenyl)-1,2-oxazol-5-amine | C11H12N2O | 188.23 | 2.6 |
*Predicted using fragment-based methods.
The oxazole ring’s aromaticity and electron-deficient nature make it amenable to electrophilic substitution reactions, while the amine group serves as a hydrogen bond donor, critical for biological interactions.
Synthesis and Structural Modification
Classical Synthetic Routes
Oxazole derivatives are commonly synthesized via cyclization reactions. For 4-(2-methylphenyl)-1,2-oxazol-5-amine, plausible pathways include:
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Erlenmeyer-Plochl Azlactone Synthesis: Condensation of 2-methylbenzaldehyde with glycine derivatives in acetic anhydride, followed by cyclodehydration. This method, widely used for oxazolones , could be adapted by substituting aldehydes to introduce the methylphenyl group.
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Cyclization of Oxime Derivatives: Reaction of 2-methylphenyl-substituted ketones with hydroxylamine hydrochloride to form oximes, followed by treatment with phosphorus oxychloride (POCl3) to induce cyclization.
A representative synthesis adapted from involves:
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Step 1: 2-Methylacetophenone reacts with hydroxylamine hydrochloride to form the corresponding oxime.
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Step 2: Cyclization using POCl3 yields the oxazole core.
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Step 3: Functionalization at the 5-position via nitration and reduction to introduce the amine group.
Industrial-Scale Production
Industrial synthesis would optimize solvent systems (e.g., ethanol/water mixtures) and catalysts (e.g., ZnO or SmCl3 ) to enhance yield and purity. Continuous flow reactors could mitigate exothermic risks during cyclization.
Material Science Applications
Photonic Materials
The oxazole ring’s conjugated π-system enables applications in optoelectronics. Derivatives incorporating methylphenyl groups exhibit blue-light emission with quantum yields up to 0.45, suitable for OLEDs.
Polymer Composites
Oxazole-containing polymers demonstrate enhanced thermal stability (decomposition temperatures >300°C) and mechanical strength, attributed to hydrogen bonding between amine groups and polymer backbones.
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